2-fluoro-4-(methanesulfonylmethyl)aniline
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Overview
Description
2-Fluoro-4-(methanesulfonylmethyl)aniline is an organic compound with the molecular formula C7H8FNO2S. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position and a methanesulfonylmethyl group at the 4-position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-fluoro-4-(methanesulfonylmethyl)aniline involves the reaction of 2-fluoro-4-iodoaniline with sodium methanesulfonate in the presence of copper(II) trifluoromethanesulfonate-benzene complex and N,N-dimethylethylenediamine. The reaction is carried out in dimethyl sulfoxide (DMSO) at 120°C overnight. The product is then extracted with ethyl acetate and purified .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methanesulfonylmethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methanesulfonate and copper(II) trifluoromethanesulfonate are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
Substitution: Products include various substituted anilines.
Oxidation: Major products are sulfone derivatives.
Reduction: The primary product is the corresponding amine.
Scientific Research Applications
2-Fluoro-4-(methanesulfonylmethyl)aniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-fluoro-4-(methanesulfonylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but lacks the methanesulfonylmethyl group.
4-Fluoro-2-(methylsulfonyl)aniline: Similar but with different substitution patterns on the aniline ring.
2-Fluoro-4-(methylsulfanyl)aniline: Contains a methylsulfanyl group instead of methanesulfonylmethyl
Uniqueness
2-Fluoro-4-(methanesulfonylmethyl)aniline is unique due to the presence of both a fluorine atom and a methanesulfonylmethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-fluoro-4-(methylsulfonylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRKAKVSZOXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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